molecular formula C10H9BrN2O2 B1435176 Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1330766-11-4

Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1435176
CAS No.: 1330766-11-4
M. Wt: 269.09 g/mol
InChI Key: WPALCMTWTCHOCK-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position of the imidazo ring and an ethyl ester group at the 1-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Reactions are typically carried out in solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,5-a]pyridines.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Corresponding alcohols and other reduced derivatives.

Scientific Research Applications

Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and the ester group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives such as:

  • Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
  • Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate
  • Ethyl 5-iodoimidazo[1,5-a]pyridine-1-carboxylate

Uniqueness

The presence of the bromine atom at the 5-position provides unique reactivity and binding properties compared to other halogenated derivatives. This makes this compound particularly valuable in specific research applications where bromine’s properties are advantageous.

Properties

IUPAC Name

ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALCMTWTCHOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330766-11-4
Record name ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate
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